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molecular formula C10H21N B2624599 4-Cyclohexylbutan-2-amine CAS No. 791752-94-8

4-Cyclohexylbutan-2-amine

Cat. No. B2624599
M. Wt: 155.285
InChI Key: PGKIYCIVGXRFTD-UHFFFAOYSA-N
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Patent
US08148538B2

Procedure details

A solution of 4.60 g 2-(3-cyclohexyl-1-methylpropyl)-1H-iso indole-1,3(2H)-dione and 7.26 g of hydrazine hydrate in 60 mL ethanol was heated to 70° C. The white precipitation was filtered off after cooling to room temperature. The mixture was washed with water and evaporated. 920 mg (37%) of a colourless oil were obtained.
Name
2-(3-cyclohexyl-1-methylpropyl)-1H-iso indole-1,3(2H)-dione
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][CH:9]([N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.NN>C(O)C>[CH:1]1([CH2:7][CH2:8][CH:9]([NH2:11])[CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
2-(3-cyclohexyl-1-methylpropyl)-1H-iso indole-1,3(2H)-dione
Quantity
4.6 g
Type
reactant
Smiles
C1(CCCCC1)CCC(C)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
7.26 g
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The mixture was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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